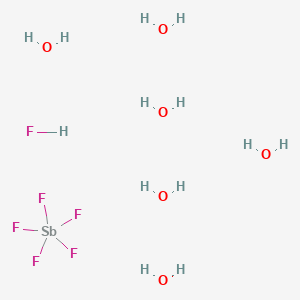

Fluoroantimonic acid hexahydrate

Description

The exact mass of the compound Fluoroantimonic acid hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fluoroantimonic acid hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoroantimonic acid hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro-λ5-stibane;hexahydrate;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSSNXRZMXGHE-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H13O6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72121-43-8 | |

| Record name | Antimonate(1-), hexafluoro-, hydrogen, hexahydrate, (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal structure analysis of Fluoroantimonic acid hexahydrate

An In-depth Technical Guide to the Crystal Structure Analysis of Fluoroantimonic Acid Hexahydrate

Foreword: Unveiling the Architecture of a Superacid

Fluoroantimonic acid (HSbF₆) holds the distinction of being one of the strongest known superacids, capable of protonating even the most inert organic molecules.[1][2] Its hydrated form, fluoroantimonic acid hexahydrate (HSbF₆·6H₂O), presents a fascinating case study in solid-state chemistry. While the anhydrous form's extreme reactivity is well-documented, the hexahydrate is stabilized by a network of water molecules, moderating its acidity and allowing for its isolation as a crystalline solid.[3] Understanding the precise three-dimensional arrangement of atoms within this crystal is paramount for elucidating its stability, reactivity, and catalytic potential.

This guide provides a comprehensive technical overview of the methodologies and underlying principles involved in the crystal structure analysis of fluoroantimonic acid hexahydrate. We will proceed from the foundational steps of synthesis and crystal growth to the intricacies of single-crystal X-ray diffraction (SCXRD) and structural interpretation, grounded in the principles of scientific integrity and experimental causality. This document is intended for researchers and professionals in chemistry and drug development who require a deep, practical understanding of crystallographic techniques as applied to highly reactive and complex inorganic hydrates.

Synthesis and Single-Crystal Growth: A Foundation of Precision

The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The process is a multi-step endeavor that demands meticulous control over stoichiometry and reaction conditions due to the highly exothermic and hazardous nature of the reactants.[3]

Synthesis of Anhydrous Fluoroantimonic Acid

The precursor, anhydrous fluoroantimonic acid, is typically prepared by the reaction of anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[2][3]

-

Causality of Choice : The extreme strength of fluoroantimonic acid arises from the interaction between the Brønsted acid (HF) and the potent Lewis acid (SbF₅). The SbF₅ abstracts a fluoride ion from HF, leading to the formation of the highly stable, weakly basic hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton, which is immediately solvated by excess HF to form species like the fluoronium ion (H₂F⁺).[4][5]

Controlled Hydration to Form the Hexahydrate

The formation of the hexahydrate is achieved through the controlled, stoichiometric addition of water to the anhydrous superacid.[3]

-

Protocol: Synthesis of HSbF₆·6H₂O

-

Apparatus : All manipulations must be performed in a polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) apparatus due to the extreme corrosivity of the acid, which readily dissolves glass.[4] The reaction should be conducted within a certified fume hood capable of handling highly toxic and corrosive fumes.

-

Initial Reaction : Anhydrous antimony pentafluoride (SbF₅) is cooled to approximately -78 °C (dry ice/acetone bath).

-

HF Addition : Anhydrous hydrogen fluoride (HF) is slowly condensed into the reaction vessel containing SbF₅. A 2:1 molar ratio of HF to SbF₅ is often used to generate the canonical superacid.[3]

-

Hydration : A precise stoichiometric amount of deionized water (6 moles of H₂O per mole of HSbF₆) is introduced dropwise with vigorous stirring while maintaining a low temperature to manage the highly exothermic reaction.[3]

-

Isolation : The resulting product, fluoroantimonic acid hexahydrate, can be isolated as a crystalline solid or a viscous liquid, depending on the final concentration and temperature.[3]

-

Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is the most critical and often challenging step for SCXRD analysis.[6]

-

Methodology: Slow Evaporation

-

A saturated solution of HSbF₆·6H₂O is prepared in a suitable, non-reactive solvent. Given the acid's reactivity, fluorinated solvents such as sulfuryl chloride fluoride (SO₂ClF) may be compatible.[1][4]

-

The solution is placed in a loosely covered PTFE vial.

-

The vial is stored in a vibration-free environment at a constant, cool temperature.

-

Over several days to weeks, the slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.

-

The Crystallographic Analysis Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid.[3] The workflow is a systematic process that integrates sample preparation, data collection, and computational analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Insights and Interpretation

While a definitive published crystal structure for HSbF₆·6H₂O is elusive, we can predict its key features based on the principles of coordination chemistry and the known structures of related superacid salts.[4]

The Anionic and Cationic Components

The crystal lattice is expected to be ionic, composed of distinct cationic and anionic units.

-

Anion : The hexafluoroantimonate (SbF₆⁻) anion will be the primary anionic species. This is a highly stable, octahedral anion where the negative charge is delocalized, rendering it a very weak base. This stability is a key contributor to the strength of the parent acid.[5]

-

Cation : In the presence of six water molecules, the proton (H⁺) will not exist in an isolated state. It will be captured by water to form hydrated proton clusters. The most likely and simplest candidate is the hydronium ion (H₃O⁺) . It is also plausible that more complex species, such as the Eigen cation (H₉O₄⁺), exist within the lattice, stabilized by the surrounding water molecules.

The Role of the Water of Hydration

The six water molecules per formula unit are not mere passengers in the crystal lattice; they are integral to its structure and stability.[7]

-

Hydrogen Bonding Network : The water molecules will engage in an extensive and intricate network of hydrogen bonds. They will act as both hydrogen bond donors and acceptors, linking the cationic (hydrated protons) and anionic (SbF₆⁻) components. This network is crucial for stabilizing the overall crystal structure.[3]

-

Charge Stabilization : The polar water molecules will solvate the ions within the lattice, effectively shielding the cationic and anionic charges from one another and contributing to the thermodynamic stability of the crystalline phase.

Caption: Conceptual Hydrogen-Bonding Network in HSbF₆·6H₂O.

Illustrative Crystallographic Data

The following table presents a set of plausible, illustrative crystallographic parameters for fluoroantimonic acid hexahydrate. These values are based on typical data for complex inorganic hydrates and serve as a template for what an experimental determination might yield.

| Parameter | Illustrative Value | Rationale / Significance |

| Chemical Formula | H₁₃F₆O₆Sb | Confirms the composition of the hexahydrate. |

| Formula Weight | 344.85 g/mol | Calculated from the chemical formula.[8] |

| Crystal System | Monoclinic or Orthorhombic | Common systems for complex ionic hydrates. |

| Space Group | P2₁/c or Pnma | Common centrosymmetric space groups that allow for efficient packing. |

| a, b, c (Å) | 8-12 Å, 10-15 Å, 6-10 Å | Typical unit cell dimensions for a molecule of this size. |

| α, β, γ (°) | 90°, 95-105°, 90° | Defines the shape of the unit cell (for monoclinic). |

| Volume (ų) | 1000 - 1500 ų | The volume of the unit cell containing multiple formula units (Z). |

| Z | 4 | Number of formula units per unit cell; a common value. |

| R-factor (R1) | < 0.05 | A key indicator of the quality of the final structural model (lower is better). |

| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |

Mandatory Safety Protocols

Fluoroantimonic acid and its precursors are exceptionally hazardous. Strict adherence to safety protocols is not optional; it is a prerequisite for any experimental work.

-

Personal Protective Equipment (PPE) : A full suite of specialized PPE is required.

-

Body : Chemical-resistant apron or suit.

-

Hands : Double-gloving with a pair of heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) is essential. Standard laboratory gloves (nitrile, latex) are inadequate and will be breached almost instantly.

-

Eyes/Face : Chemical splash goggles and a full-face shield must be worn at all times.

-

Respiratory : All work must be conducted in a certified chemical fume hood. In case of potential exposure to high vapor concentrations, a self-contained breathing apparatus (SCBA) may be necessary.

-

-

Handling and Storage :

-

Containers : Fluoroantimonic acid must be stored and handled exclusively in containers made of PTFE or PFA.[4] It is extremely corrosive to glass and most metals.[1]

-

Environment : Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and bases, with which it reacts violently and exothermically.[4]

-

Spill Management : An appropriate neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) and spill kits must be readily available. In case of a spill, the area should be evacuated immediately.

-

-

Toxicity : The substance is extremely corrosive and toxic. Contact can cause severe burns, and inhalation of its fumes can lead to respiratory damage. It is a potent contact poison.[9]

Conclusion

The crystal structure analysis of fluoroantimonic acid hexahydrate is a challenging but essential undertaking for fully characterizing this important superacid. Through careful synthesis, meticulous crystal growth, and high-resolution single-crystal X-ray diffraction, it is possible to unveil the intricate solid-state architecture of this compound. The resulting structural model, revealing the interplay between the SbF₆⁻ anions, hydrated protons, and the extensive hydrogen-bonding network, provides the fundamental knowledge needed to understand its stability, moderated reactivity, and potential applications in catalysis and materials science. The extreme hazards associated with this material underscore the necessity of rigorous safety protocols, which must be the cornerstone of any experimental investigation.

References

- Grokipedia. (n.d.). Fluoroantimonic acid.

- Benchchem. (n.d.). Fluoroantimonic acid hexahydrate | 72121-43-8.

- CrystEngComm (RSC Publishing). (n.d.). The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride.

- Wikipedia. (n.d.). Fluoroantimonic acid.

-

Simple English Wikipedia. (n.d.). Fluoroantimonic acid. Retrieved from [Link]

-

Narayana Jaipur. (n.d.). Superacids – Acids Stronger Than Sulfuric Acid!. Retrieved from [Link]

-

PMC - NIH. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

-

Quora. (2017). What would happen if all water on Earth turned into fluoroantimonic acid?. Retrieved from [Link]

-

Quora. (2016). What are superacids?. Retrieved from [Link]

-

Chemistry LibreTexts. (2026). Brønsted-Lowry Superacids and the Hammett Acidity Function. Retrieved from [Link]

-

chemeurope.com. (n.d.). Superacid. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Superacids – Acids Stronger Than Sulfuric Acid! [narayanajaipur.com]

- 3. Fluoroantimonic acid hexahydrate | 72121-43-8 | Benchchem [benchchem.com]

- 4. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Superacid - Wikipedia [en.wikipedia.org]

- 7. The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 氟对亚磺酸 六水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 9. quora.com [quora.com]

Spectroscopic Characterization of Fluoroantimonic Acid Hexahydrate: An In-Depth Technical Guide

Introduction: The Nature of a Hydrated Superacid

Fluoroantimonic acid (HSbF₆) is renowned as the strongest known superacid, a substance with a proton-donating ability billions of times greater than pure sulfuric acid.[1] Its extreme acidity arises from the combination of a strong Lewis acid, antimony pentafluoride (SbF₅), and a Brønsted acid, hydrogen fluoride (HF).[1] The resulting system is a complex equilibrium of various ionic species, including the hexafluoroantimonate anion (SbF₆⁻) and solvated protons.[1]

This guide focuses on the spectroscopic characterization of fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) , a crystalline solid or viscous liquid formed by the controlled hydration of the anhydrous acid. The presence of six water molecules per acid unit introduces a new layer of complexity and significantly influences its spectroscopic signature. In this hydrated form, the "acidic proton" is not a simple, free entity but exists within a dynamic network of protonated water clusters, often represented as species like (H₃O)⁺(H₂O)ₓ. Understanding the structure and dynamics of this intricate system is paramount for its application in catalysis, organic synthesis, and materials science, and spectroscopy is the primary tool for this elucidation.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectroscopic techniques used to characterize fluoroantimonic acid hexahydrate, emphasizing the causal relationships behind experimental choices and the interpretation of the resulting data.

Structural Complexity and Chemical Equilibria

The chemical identity of fluoroantimonic acid hexahydrate is not a simple molecular formula but rather a representation of a complex ionic equilibrium. The primary species present are protonated water clusters and fluoroantimonate anions. The exact nature of the protonated water clusters can vary, ranging from the hydronium ion (H₃O⁺) to larger, more complex structures like the Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) cations, all engaged in rapid proton exchange.[2][3] The anionic species are predominantly the highly stable, weakly coordinating hexafluoroantimonate anion (SbF₆⁻), although other polyanionic species like undecafluorodiantimonate (Sb₂F₁₁⁻) can also exist, particularly if the stoichiometry of HF to SbF₅ deviates from 1:1 in the parent acid.[1]

The controlled addition of water to anhydrous fluoroantimonic acid is a highly exothermic process that must be performed with extreme care to form the stable hexahydrate.[4] This process stabilizes the system through the formation of extensive hydrogen-bonding networks.

Caption: General Experimental Workflow.

Step-by-Step Methodologies

1. ¹H and ¹⁹F NMR Spectroscopy

-

Sample Preparation: In a fume hood, carefully transfer the fluoroantimonic acid hexahydrate into a PTFE NMR tube liner. The use of deuterated solvents is generally not feasible due to reactivity, so the analysis is typically performed on the neat substance.

-

Instrumentation: Use an NMR spectrometer equipped with a probe suitable for both ¹H and ¹⁹F frequencies.

-

Data Acquisition:

-

For ¹H NMR , acquire a single-pulse spectrum. A broad, downfield signal is expected.

-

For ¹⁹F NMR , acquire a single-pulse spectrum. A sharp singlet is expected for the SbF₆⁻ anion.

-

-

Data Processing: Process the free induction decay (FID) with an appropriate Fourier transform. Reference the spectrum externally if no internal standard can be used.

2. FT-IR Spectroscopy

-

Sample Preparation: This technique is best performed using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal, as it is resistant to chemical attack. Place a small drop of the viscous liquid or a few crystals of the solid directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over the range of 400-4000 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance spectrum.

3. Raman Spectroscopy

-

Sample Preparation: Due to the corrosive nature of the acid, sample containment is critical. A sealed quartz cuvette may be used with extreme caution for short-duration experiments, but a specialized PTFE or sapphire cell is highly recommended.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation wavelength that does not cause fluorescence (e.g., 785 nm). Focus the laser into the sample and collect the scattered light.

-

Data Processing: The resulting spectrum will show Raman shifts relative to the excitation frequency. The strong Sb-F symmetric stretch should be easily identifiable.

Conclusion

The spectroscopic characterization of fluoroantimonic acid hexahydrate is a challenging yet essential task for understanding its fundamental properties and reactivity. A multi-technique approach, combining ¹H and ¹⁹F NMR with FT-IR and Raman spectroscopy, is necessary to probe the distinct cationic and anionic species present in this complex, hydrated superacid system. While the dynamic nature of the protonated water clusters leads to broad features in the ¹H NMR and IR spectra, the highly symmetric and stable hexafluoroantimonate anion provides sharp, definitive signals in ¹⁹F NMR and Raman spectroscopy. The successful and safe execution of these spectroscopic experiments hinges on meticulous adherence to stringent safety protocols and the use of appropriate, chemically resistant materials. The insights gained from these analyses are crucial for the continued development and application of this powerful chemical reagent.

References

-

Wikipedia. Fluoroantimonic acid. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Link]

-

ResearchGate. INFRARED SPECTRUM OF THE H3O+ ION IN AQUEOUS SOLUTIONS. [Link]

-

ResearchGate. Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of 4,4A,5,6,7,8-Hexahydro-4A-Methyl-2,5,7-Triphenyl-2H-Pyrido[4,3-d]O[1][5]xazine. [Link]

-

AIP Publishing. The vibrational spectra of protonated water clusters: A benchmark for self-consistent-charge density-functional tight binding. [Link]

-

ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

-

National Institutes of Health. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. [Link]

-

ResearchGate. Does presence of acids impact the position of H2O peak in 1H NMR spectrum?. [Link]

-

National Institutes of Health. New Frontiers and Developing Applications in 19F NMR. [Link]

-

PubMed. Hydrogen bonding and Raman, IR, and 2D-IR spectroscopy of dilute HOD in liquid D2O. [Link]

-

Research Square. Deciphering the Vibrational Features of Hydrated Proton in Water. [Link]

-

National Institutes of Health. Vibrational signature of hydrated protons confined in MXene interlayers. [Link]

-

ResearchGate. Interpretation of IR and Raman line shapes for H2O and D 2O ice Ih. [Link]

-

eScholarship.org. NMR Studies of Proton Exchange in Amides. [Link]

-

eScholarship.org. Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-cancer activities of (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate compound. [Link]

-

Grokipedia. Fluoroantimonic acid. [Link]

-

Research Square. Deciphering the Vibrational Features of Hydrated Proton in Water. [Link]

-

National Institutes of Health. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

ACS Publications. Proton NMR chemical shift and intrinsic acidity of hydroxyl groups. Ab initio calculations on catalytically active sites and gas-phase molecules. [Link]

-

RSC Publishing. 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. [Link]

-

Hexafluoroantimony (V) salts of the cationic Ti(IV) fluoride non metallocene complexes [TiF3(MeCN)3]. [Link]

-

Chemistry LibreTexts. 13.6: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

-

Patsnap Eureka. Fluoroantimonic Acid: A Powerful Reagent in Chemistry and More. [Link]

-

PNAS. Ion clustering in aqueous solutions probed with vibrational energy transfer. [Link]

-

Chemsrc. fluoroantimonic acid hexahydrate | CAS#:72121-43-8. [Link]

Sources

Methodological & Application

Fluoroantimonic Acid Hexahydrate: A Potent Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nature of a Superacid Hydrate

Fluoroantimonic acid, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), is renowned as the strongest known superacid, exhibiting an acidity billions of times greater than pure sulfuric acid.[1][2] Its extraordinary ability to protonate even the weakest of bases, including hydrocarbons, stems from the formation of the highly stable hexafluoroantimonate anion (SbF₆⁻), which delocalizes the negative charge and minimizes its interaction with the proton.[2][3] This renders the proton exceptionally available for catalytic processes.[3]

The subject of this guide, fluoroantimonic acid hexahydrate (HSbF₆·6H₂O), represents a more stable, crystalline or viscous liquid form of this superacid.[2] It is synthesized through the controlled and highly exothermic addition of water to the anhydrous acid.[2] The six water molecules are not merely a solvent but are integrated into the crystal lattice, forming a complex that alters the reactivity profile of the superacid through a network of hydrogen bonds.[2] While the anhydrous form reacts violently and explosively with water, the hexahydrate presents a more manageable, albeit still highly corrosive and reactive, catalytic species.[1]

Spectroscopic studies indicate that fluoroantimonic acid, in both its anhydrous and hydrated forms, is a complex equilibrium of various ionic species, including HF-solvated protons and antimony pentafluoride-fluoride adducts.[2][3] The catalytic prowess of the hexahydrate lies in its ability to act as a potent source of protons, initiating a cascade of reactions that are often inaccessible with conventional acid catalysts.

Core Catalytic Applications and Mechanistic Insights

Fluoroantimonic acid hexahydrate's immense proton-donating capability makes it a versatile catalyst for a range of organic transformations. Its primary mode of action involves the protonation of organic substrates to generate highly reactive carbocation intermediates.[2] The stability of these carbocations, due to the non-nucleophilic nature of the SbF₆⁻ anion, allows for subsequent reactions such as rearrangement, alkylation, and polymerization.[2]

Cationic Polymerization: Ring-Opening of Epoxides

One of the well-documented applications of fluoroantimonic acid hexahydrate is in the ring-opening polymerization of epoxides. A notable example is the polymerization of epoxidized soybean oil (ESO), a bio-based monomer, to form crosslinked polymers with potential applications in biodegradable materials.[4]

Mechanism of Action: The catalytic cycle is initiated by the protonation of the oxygen atom of the epoxide ring by the superacid. This protonation renders the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack by the oxygen of another epoxide monomer. This process continues in a chain-reaction fashion, leading to the formation of a polymer network.

Diagram: Catalytic Cycle of Epoxide Polymerization

Caption: Cationic ring-opening polymerization of epoxides initiated by fluoroantimonic acid hexahydrate.

Isomerization of Hydrocarbons

Superacids are highly effective catalysts for the isomerization of alkanes and cycloalkanes, reactions of paramount importance in the petrochemical industry for producing high-octane gasoline components.[5][6] Fluoroantimonic acid can catalyze these transformations at significantly lower temperatures than conventional catalysts, shifting the thermodynamic equilibrium towards more desirable branched isomers.[6] For instance, ethylcyclohexane can be isomerized to a mixture of xylenes with a low ethylbenzene content.[5]

Mechanism of Action: The reaction proceeds through the formation of a pentacoordinate carbocation (carbonium ion) intermediate upon protonation of a C-H or C-C bond in the alkane.[3] This unstable intermediate can then undergo a series of rearrangements (hydride and alkyl shifts) to form more stable tertiary carbocations, which subsequently deprotonate to yield the isomerized alkane product.

Diagram: Hydrocarbon Isomerization Workflow

Caption: Generalized workflow for the isomerization of alkanes catalyzed by fluoroantimonic acid hexahydrate.

Friedel-Crafts Reactions: Alkylation and Acylation

Friedel-Crafts reactions are fundamental for C-C bond formation on aromatic rings.[7] Superacid catalysts like fluoroantimonic acid can promote Friedel-Crafts alkylation and acylation under milder conditions and with substrates that are unreactive towards traditional Lewis acid catalysts.[2][5] For example, the alkylation of isobutane with ethene can be achieved at low temperatures.[5]

Mechanism of Action: In Friedel-Crafts alkylation, the superacid protonates the alkylating agent (e.g., an alkene) to generate a carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[7] In acylation, the acylating agent (e.g., an acyl halide or anhydride) is activated by the superacid to form a highly electrophilic acylium ion, which then attacks the aromatic ring.[8]

Experimental Protocols

Extreme Safety Precautions are Mandatory when Handling Fluoroantimonic Acid and its Hydrates. All manipulations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat. Storage should be in containers made of polytetrafluoroethylene (PTFE).[1]

Protocol for the Synthesis of Fluoroantimonic Acid Hexahydrate

This protocol describes the controlled hydration of anhydrous fluoroantimonic acid. This procedure is extremely hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.

Materials:

-

Anhydrous fluoroantimonic acid (HSbF₆)

-

Deionized water, degassed

-

PTFE reaction vessel and stirrer

-

Cooling bath (e.g., acetone/dry ice)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, place the anhydrous fluoroantimonic acid in a pre-cooled PTFE reaction vessel equipped with a magnetic stirrer.

-

Cool the vessel to approximately -78 °C using a cooling bath.

-

Slowly add deionized water dropwise with vigorous stirring. The molar ratio of water to acid should be precisely 6:1.

-

The addition of water is highly exothermic. Maintain the temperature of the reaction mixture below -60 °C throughout the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

-

The resulting product is fluoroantimonic acid hexahydrate, which may be a crystalline solid or a viscous liquid.

Characterization: The product can be characterized using spectroscopic methods such as ¹⁹F NMR to confirm the presence of the SbF₆⁻ anion and to distinguish it from other fluorinated species.[2]

Protocol for the Ring-Opening Polymerization of Epoxidized Soybean Oil (ESO)

This protocol is adapted from the literature and provides a general procedure for the polymerization of ESO using fluoroantimonic acid hexahydrate as a catalyst.[4]

Materials:

-

Epoxidized soybean oil (ESO)

-

Fluoroantimonic acid hexahydrate (HSbF₆·6H₂O)

-

Ethyl acetate (anhydrous)

-

Nitrogen or argon atmosphere

-

Glass reaction vessel with magnetic stirrer and temperature control

Procedure:

-

In a glass reaction vessel under an inert atmosphere, dissolve a known amount of ESO in anhydrous ethyl acetate.

-

Bring the solution to the desired reaction temperature (e.g., 25-35 °C) with stirring.

-

In a separate PTFE vial, prepare a stock solution of fluoroantimonic acid hexahydrate in anhydrous ethyl acetate.

-

Add the desired amount of the catalyst solution to the ESO solution to initiate the polymerization. The initiator concentration can be varied (e.g., 0.3-0.9 mmol).

-

Continue the reaction at the set temperature for a specified time, monitoring the viscosity of the solution.

-

Terminate the reaction by adding a neutralizing agent, such as a solution of sodium bicarbonate.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data Presentation: Reaction Parameters and Polymer Properties

| Parameter | Range | Effect on Polymer Properties |

| Polymerization Temperature | 25 - 35 °C | Influences reaction rate and polymer crosslink density. |

| Initiator Concentration | 0.3 - 0.9 mmol | Affects the rate of polymerization and the molecular weight of the polymer. |

| Monomer Concentration | 0.03 - 0.05 mol | Impacts the overall yield and properties of the resulting polymer. |

| Glass Transition Temp. (Tg) | -13 to -21 °C | Indicates the flexibility of the polymer chains.[4] |

| Thermal Stability | Up to 200 °C | The polymer is stable up to this temperature, with decomposition occurring above 340 °C. |

Safety and Handling

Fluoroantimonic acid and its hexahydrate are extremely corrosive and toxic.[1] They react violently with many substances and can cause severe burns upon contact with skin or eyes. Inhalation of fumes can be fatal. It is imperative to work in a well-ventilated fume hood and wear appropriate PPE at all times. Containers for storage and handling must be made of PTFE.[1] In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Seek immediate medical attention in case of exposure.

References

-

Wikipedia. (n.d.). Fluoroantimonic acid. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Fluoroantimonic acid. Retrieved January 26, 2026, from [Link]

-

Patsnap. (2023, June 23). Fluoroantimonic Acid: A Game Changer in Organic Chemistry. Retrieved January 26, 2026, from [Link]

- Google Patents. (1965). US3201494A - Hexafluoroantimonic acid-catalyzed hydrocarbon conversions.

-

Patsnap. (2023, June 20). How to Design Novel Experiments Using Fluoroantimonic Acid? Retrieved January 26, 2026, from [Link]

-

YouTube. (2021, December 6). Super acid catalyzed Friedel–Crafts reaction By Dr. Tanmoy Biswas (#ChemistryTheMysteryofMolecules). Retrieved January 26, 2026, from [Link]

-

Patsnap. (2023, June 20). Advancing Catalytic Science Using Fluoroantimonic Acid. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Fluoroantimonic acid hexahydrate. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2010, December 17). Equilibrium Acidities of Superacids. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Science. (1979, October 5). Superacids. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Recent advances in solid superacids. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfuric acid. Retrieved January 26, 2026, from [Link]

-

Emerald Publishing. (2013, June 1). Catalyzed ring-opening polymerization of epoxidized soybean oil by hydrated and anhydrous fluoroantimonic acids. Green Materials. Retrieved January 26, 2026, from [Link]

-

Wiley-VCH. (n.d.). 1 Electrophilic Alkylation of Arenes. Retrieved January 26, 2026, from [Link]

-

Sci-Hub. (n.d.). Catalyzed ring-opening polymerization of epoxidized soybean oil by hydrated and anhydrous fluoroantimonic acids. Retrieved January 26, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fluoroantimonic acid hexahydrate | 72121-43-8 | Benchchem [benchchem.com]

- 3. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 4. US3201494A - Hexafluoroantimonic acid-catalyzed hydrocarbon conversions - Google Patents [patents.google.com]

- 5. 20.210.105.67 [20.210.105.67]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Future Trends of Fluoroantimonic Acid in Catalysis [eureka.patsnap.com]

Application Notes & Protocols: Isomerization of Hydrocarbons Using Fluoroantimonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the use of fluoroantimonic acid as a catalyst for hydrocarbon isomerization. As a senior application scientist, this guide moves beyond simple procedural lists to explain the fundamental principles and causal relationships that govern experimental choices, ensuring both scientific integrity and practical success. We will explore the distinct roles of anhydrous and hydrated forms of the acid, detail the underlying carbocation mechanisms, and provide rigorous protocols for handling and experimentation.

Section 1: The Catalyst: Understanding Fluoroantimonic Acid in Anhydrous and Hydrated Forms

The catalytic activity of fluoroantimonic acid is critically dependent on its chemical environment, particularly the presence of water. The choice between the anhydrous and hexahydrate form is the first and most crucial decision in experimental design.

Anhydrous Fluoroantimonic Acid (HF-SbF₅)

Anhydrous fluoroantimonic acid is not a single compound but a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1] It is the strongest known superacid, with a Hammett acidity function (H₀) that can reach -28, approximately 10¹⁶ times stronger than pure sulfuric acid.[1][2]

Its immense strength originates from the equilibrium:

SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻

The Lewis acid SbF₅ sequesters the fluoride ion (F⁻), forming the extremely stable and non-nucleophilic hexafluoroantimonate anion ([SbF₆]⁻).[2] This leaves a poorly solvated proton, often represented as the highly reactive fluoronium ion ([H₂F]⁺), which is an exceptionally powerful proton donor.[1] This unparalleled ability to donate a proton allows it to activate even the most inert C-H bonds in saturated hydrocarbons (alkanes), making the anhydrous form the undisputed catalyst of choice for alkane isomerization.[3]

Fluoroantimonic Acid Hexahydrate (HSbF₆·6H₂O)

Commercially available fluoroantimonic acid hexahydrate is a crystalline solid where the core ionic structure is stabilized by a network of six water molecules.[2] While still a potent acid, the presence of water significantly moderates its acidity compared to the anhydrous system.[2]

The Critical Limitation: Water is a far stronger base than a hydrocarbon. In the hexahydrate system, the protons will preferentially bind to water molecules, forming hydronium ions (H₃O⁺) and related clusters. Consequently, the acid's ability to protonate a weakly basic alkane is severely diminished. Therefore, fluoroantimonic acid hexahydrate is generally unsuitable for the isomerization of simple alkanes. Its utility is reserved for reactions involving substrates that are more basic than water or where a more controlled, less aggressive protonation is required, such as in certain polymerization reactions.[3]

Section 2: Mechanism of Superacid-Catalyzed Alkane Isomerization

The isomerization of linear alkanes to their more valuable branched isomers in an anhydrous superacid medium is a classic example of carbocation chemistry. The process proceeds via a chain reaction involving three key stages: initiation, propagation (rearrangement), and termination.[2]

Initiation: Carbocation Formation

The reaction begins with the protonation of a C-H or C-C sigma bond of an alkane by the superacid to form a highly unstable pentacoordinate carbocation (a carbonium ion).[1] This species rapidly eliminates molecular hydrogen (H₂) or a smaller alkane to generate a more stable trivalent carbocation (a carbenium ion).[2]

-

Example with n-butane: CH₃CH₂CH₂CH₃ + H⁺ → [CH₃CH₂CH₂(H)CH₃]⁺ → (CH₃)₃C⁺ + H₂

Propagation: Skeletal Rearrangement

Once formed, the carbenium ion undergoes a series of rapid skeletal rearrangements to form the most thermodynamically stable isomer. Tertiary carbocations are more stable than secondary, which are more stable than primary. These rearrangements occur via two primary pathways:

-

Type A Rearrangement: Involves 1,2-hydride or 1,2-alkyl shifts. These are typically fast and do not change the degree of branching.

-

Type B Rearrangement: Proceeds through a protonated cyclopropane (PCP) intermediate. This pathway is essential for creating or increasing branching in the carbon skeleton.

Termination: Hydride Transfer

The rearranged, more stable carbocation abstracts a hydride ion (H⁻) from a neutral alkane molecule from the feedstock. This terminates the cycle for one molecule by releasing the isomerized product and generates a new carbocation, which continues the chain reaction.

-

Example: (CH₃)₃C⁺ + CH₃CH₂CH₂CH₃ → (CH₃)₃CH + CH₃CH₂C⁺HCH₃

The entire catalytic cycle is visualized below.

Section 3: Critical Safety Protocols & Handling

Fluoroantimonic acid is one of the most hazardous substances encountered in a laboratory. Its handling demands meticulous planning, specialized equipment, and unwavering adherence to safety protocols. It is extremely corrosive, toxic, and reacts violently with water.[1]

| Hazard Assessment | Mitigation Strategy |

| Extreme Corrosivity | Attacks glass, metals, and most plastics. All handling must be done in apparatus made of perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE).[1] |

| Violent Reactivity with Water | Reacts explosively with even trace amounts of moisture to release highly toxic HF gas. All operations must be conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) in a glove box.[4] |

| Extreme Toxicity | Both the liquid and its fumes can cause severe, deep tissue burns and are highly toxic upon inhalation or absorption.[4] |

| Thermal Decomposition | Decomposes upon heating (above 40°C), releasing toxic HF and SbF₅ fumes.[1] |

Personal Protective Equipment (PPE)

Standard laboratory PPE is grossly inadequate. The following are mandatory:

-

Body: Fully encapsulating, chemical-resistant suit (e.g., made from Teflon or similar fluorinated material).

-

Hands: Heavy-duty butyl or neoprene gloves, often double-gloved with an outer silver-shield layer.

-

Face/Respiratory: Full-face respirator with a cartridge suitable for acid gases (HF) or a supplied-air respirator. A face shield must be worn over the respirator.[4]

Engineering Controls

-

Glove Box: A high-integrity glove box with a constantly purged inert atmosphere is the preferred environment for all transfers and reactions.

-

Fume Hood: If a glove box is unavailable, a specialized fume hood designed for perchloric or hydrofluoric acid service, with appropriate scrubber systems, is the absolute minimum requirement. The sash must be kept as low as possible.

-

Materials: All spatulas, stir bars, reaction vessels, and transfer lines must be made of PFA or PTFE.

Spill, Emergency, and Waste Disposal

-

Emergency Kit: An emergency response kit must be immediately accessible, containing calcium gluconate gel (to treat HF burns), and a specialized neutralizing agent for spills, such as powdered calcium carbonate or sodium bicarbonate. Never use water to clean a spill.

-

Neutralization: Waste acid must be quenched with extreme caution by slowly adding it to a cooled, stirred slurry of calcium carbonate or lime in a large, non-reactive container. This process is highly exothermic and releases CO₂ gas.

-

Disposal: The neutralized slurry must be collected and disposed of as hazardous waste according to institutional and federal regulations.[4]

Section 4: Experimental Protocols

The following protocols illustrate the application of fluoroantimonic acid in hydrocarbon isomerization. Protocol 4.1 details the standard method for a simple alkane, which must use the anhydrous superacid. Protocol 4.2 describes a related rearrangement where superacid catalysis is also essential.

Protocol: Isomerization of n-Hexane using Anhydrous HF-SbF₅

Objective: To convert linear n-hexane into a mixture of branched isohexanes to increase its octane number.

| Materials & Reagents | Equipment |

| Anhydrous Hydrogen Fluoride (HF) | PFA or PTFE-lined reaction vessel with magnetic stirrer |

| Antimony Pentafluoride (SbF₅) | PFA dropping funnel and condenser |

| High-purity n-Hexane (anhydrous) | Inert gas supply (Argon or Nitrogen) |

| Sodium Bicarbonate (for neutralization) | Schlenk line or Glove Box |

| Anhydrous Sodium Sulfate (for drying) | Low-temperature bath (cryocooler or dry ice/acetone) |

| Pentane (for extraction) | Gas Chromatograph-Mass Spectrometer (GC-MS) |

digraph "Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Node Definitions start [label="Start: Inert Atmosphere\n(Glove Box/Schlenk Line)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_acid [label="1. Prepare Superacid\n(Add SbF₅ to liq. HF at -78°C)", fillcolor="#FBBC05", fontcolor="#202124"]; add_alkane [label="2. Add n-Hexane\n(Slowly, maintain low temp.)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="3. Reaction\n(Stir at 0°C to RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="4. Quench Reaction\n(Pour onto crushed ice/NaHCO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="5. Extract & Dry\n(Extract with pentane, dry w/ Na₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. Analyze Products\n(GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Product Distribution Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Connections start -> prep_acid; prep_acid -> add_alkane; add_alkane -> react; react -> quench; quench -> extract; extract -> analyze; analyze -> end; }

Step-by-Step Procedure:

-

System Preparation: Ensure the entire apparatus is scrupulously dried and purged with inert gas (argon). All operations must be performed in a glove box or under a positive pressure of inert gas using a Schlenk line.

-

Superacid Preparation: Cool the PFA reaction vessel to -78°C using a dry ice/acetone bath. Carefully condense a known volume of anhydrous HF into the vessel. While maintaining vigorous stirring, slowly add an equimolar amount of SbF₅ via a PFA dropping funnel. Caution: This is a highly exothermic reaction. Allow the mixture to stir for 15-20 minutes at low temperature.

-

Addition of Hydrocarbon: Slowly add anhydrous n-hexane to the stirred superacid solution, ensuring the temperature does not rise significantly.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Let the reaction stir for 1-2 hours. The solution will likely be a single phase.

-

Quenching: Prepare a separate, large beaker with a stirred slurry of crushed ice and excess sodium bicarbonate. With extreme caution, slowly pour the reaction mixture into the quenching slurry. This will cause vigorous gas evolution (CO₂) and neutralize the acid.

-

Workup: Transfer the quenched mixture to a separatory funnel. Extract the organic layer with pentane (2 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Analysis: Filter off the drying agent and carefully concentrate the solution. Analyze the resulting isomerate product by GC-MS to determine the relative percentages of each hexane isomer.

Section 5: Data Interpretation & Expected Outcomes

The primary goal of alkane isomerization is to maximize the yield of highly branched isomers, as these possess the highest Research Octane Numbers (RON), a measure of fuel performance.[5]

| Hexane Isomer | Research Octane Number (RON) | Typical Equilibrium % (Low Temp) |

| n-Hexane | 31 | Low |

| 2-Methylpentane | 74 | Moderate |

| 3-Methylpentane | 76 | Moderate |

| 2,3-Dimethylbutane | 105 | High |

| 2,2-Dimethylbutane | 94 | High |

Source: Data compiled from[5]

Analysis via GC-MS: The gas chromatogram will show several peaks corresponding to the different C6 isomers. The retention times will allow for identification, and the peak areas (assuming similar response factors) will provide the relative abundance of each isomer. The mass spectrum for each peak will confirm the molecular weight (86 g/mol ) and provide fragmentation patterns characteristic of each isomer.

Potential Side Reactions:

-

Cracking: At higher temperatures or longer reaction times, the carbocation intermediates can undergo β-scission, breaking C-C bonds to form smaller alkanes and alkenes. This reduces the yield of the desired C6 isomers.

-

Polymerization/Alkylation: Olefins formed during cracking can be protonated and act as alkylating agents, leading to the formation of heavier hydrocarbons (C7+), which can deactivate the catalyst.[5]

Controlling the reaction temperature is the most critical parameter for maximizing selectivity towards isomerization and minimizing cracking.[6]

Conclusion

The isomerization of hydrocarbons using fluoroantimonic acid is a powerful technique rooted in fundamental carbocation chemistry. Success hinges on a deep understanding of the catalyst's nature, specifically the critical need for anhydrous conditions to activate weakly basic alkanes. The extreme hazards of this superacid necessitate the most stringent safety protocols and specialized equipment. By carefully controlling reaction conditions, particularly temperature, researchers can selectively guide the reaction towards the production of high-value, branched alkanes, a process of significant importance in the fuel and chemical industries.[7]

References

-

Wikipedia contributors. (2024). Fluoroantimonic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Grokipedia. (n.d.). Fluoroantimonic acid. [Link]

-

Yadav, M. K., & De, K. (2017). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). Fluoroantimonic acid hexahydrate. [Link]

-

Société Chimique de France. (n.d.). Fluorinated superacidic systems. [Link]

-

Wu, W., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. Catalysis Science & Technology. [Link]

-

Patsnap Eureka. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories?. [Link]

-

Patsnap Eureka. (2025). How to Innovate Chemical Reactions with Fluoroantimonic Acid?. [Link]

-

Patsnap Eureka. (2025). Emerging Reaction Paradigms with Fluoroantimonic Acid. [Link]

-

Patsnap Eureka. (2025). Fluoroantimonic Acid in the Progression of Catalytic Methods. [Link]

Sources

- 1. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 2. Fluoroantimonic acid hexahydrate | 72121-43-8 | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluoroantimonic Acid: A Powerful Reagent in Chemistry and More [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluoroantimonic Acid in the Progression of Catalytic Methods [eureka.patsnap.com]

Application Notes and Protocols: Alkylation Reactions Catalyzed by Fluoroantimonic Acid Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluoroantimonic acid (HSbF₆), the most potent superacid known, offers unparalleled catalytic activity in a myriad of organic transformations.[1] Its hexahydrate form (HSbF₆·6H₂O), while less commonly cited in the context of specific alkylation protocols, retains exceptional acidity and presents a more manageable, crystalline or viscous liquid alternative to the anhydrous state. This guide provides a comprehensive overview of the theoretical and practical aspects of employing fluoroantimonic acid hexahydrate as a catalyst for alkylation reactions. We will delve into the mechanistic underpinnings of its catalytic power, offer detailed protocols for its preparation and safe handling, and present generalized procedures for key alkylation reactions, including the alkylation of aromatics and alkanes. This document is intended to serve as a foundational resource for researchers seeking to harness the extraordinary reactivity of this superacid in their synthetic endeavors.

Introduction: The Unparalleled Acidity of Fluoroantimonic Acid

Fluoroantimonic acid is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[2] Its extreme acidity, with a Hammett acidity function (H₀) value that can reach as low as -28, stems from the formation of the remarkably stable hexafluoroantimonate anion (SbF₆⁻), which effectively sequesters the fluoride ion, leaving a highly reactive, "naked" proton.[2] This extraordinary proton-donating ability allows it to protonate even the weakest of bases, including hydrocarbons, a feat unattainable by conventional acids.[1][2]

The hexahydrate form, HSbF₆·6H₂O, incorporates six water molecules into its structure. While the presence of water moderates the acidity compared to the anhydrous form, it remains a formidable superacid capable of catalyzing a wide range of reactions. The primary advantage of the hexahydrate lies in its relative ease of handling compared to the volatile and highly corrosive anhydrous mixture of HF and SbF₅.

Table 1: Physicochemical Properties of Fluoroantimonic Acid and its Hexahydrate

| Property | Fluoroantimonic Acid (anhydrous) | Fluoroantimonic Acid Hexahydrate |

| Formula | HSbF₆ | HSbF₆·6H₂O |

| Molecular Weight | 236.76 g/mol [1] | 344.85 g/mol [3] |

| Appearance | Colorless, viscous liquid[1] | Colorless liquid or white solid[4] |

| Density | ~2.885 g/cm³[1] | Not readily available |

| Boiling Point | Decomposes at 40 °C[2] | Not available |

| Solubility in Water | Reacts violently[2] | Soluble |

The Heart of the Reaction: Mechanistic Insights into Superacid Catalysis

The catalytic prowess of fluoroantimonic acid hexahydrate in alkylation reactions hinges on its ability to generate highly reactive carbocation intermediates. The general mechanism involves the protonation of the alkylating agent, which can be an olefin, an alcohol, or even an alkane.

Generation of Carbocations

-

From Olefins: The superacid readily protonates the double bond of an olefin, forming a carbocation. The stability of the resulting carbocation follows Markovnikov's rule, with tertiary carbocations being the most stable.

-

From Alcohols: Alcohols are protonated at the hydroxyl group, forming an oxonium ion. The subsequent loss of a water molecule, a very stable leaving group, generates the corresponding carbocation.

-

From Alkanes: In a testament to its extreme acidity, fluoroantimonic acid can even protonate alkanes. This process typically involves the abstraction of a hydride ion (H⁻) to form a carbenium ion.

The exceptional stability of the hexafluoroantimonate anion (SbF₆⁻) is crucial. Its non-nucleophilic nature prevents it from quenching the carbocation, thus allowing the carbocation to participate in the subsequent alkylation step.

Figure 1: Generalized mechanism of superacid-catalyzed alkylation.

Safety First: Handling a Superacid

Fluoroantimonic acid and its hexahydrate are extremely corrosive and toxic.[2] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Mandatory PPE:

-

Gloves: Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). A double-gloving strategy is highly recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield.

-

Body Protection: A chemically resistant apron or lab coat.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spills: Neutralize small spills with a suitable agent like sodium bicarbonate or calcium carbonate. For larger spills, evacuate the area and contact emergency services.

Materials Compatibility:

Fluoroantimonic acid attacks glass.[2] All reactions and storage must be conducted in containers made of or lined with perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE).[1]

Laboratory Protocols

Preparation of Fluoroantimonic Acid Hexahydrate (HSbF₆·6H₂O)

Disclaimer: This procedure involves extremely hazardous materials and should only be performed by experienced chemists with appropriate safety measures in place.

This protocol is a generalized procedure based on the principle of controlled hydration of the anhydrous acid.

Materials:

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony Pentafluoride (SbF₅)

-

Deionized Water (degassed)

-

PFA or PTFE reaction vessel and dropping funnel

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Anhydrous Fluoroantimonic Acid: In a PFA or PTFE reaction vessel under an inert atmosphere, carefully add antimony pentafluoride (SbF₅) to anhydrous hydrogen fluoride (HF) in a 1:1 molar ratio.[1] The reaction is highly exothermic and should be performed with cooling in an ice bath. The resulting mixture is anhydrous fluoroantimonic acid.

-

Controlled Hydration: Cool the anhydrous fluoroantimonic acid to 0 °C. Slowly add deionized water dropwise from a PFA dropping funnel with vigorous stirring. The addition of water is extremely exothermic and must be done with extreme caution to control the temperature and prevent a runaway reaction.

-

Stoichiometry: For the hexahydrate, a total of six molar equivalents of water should be added.

-

Isolation: The resulting fluoroantimonic acid hexahydrate can be used directly as a solution or, depending on the exact stoichiometry and conditions, may be isolated as a crystalline solid or a viscous liquid.

Characterization:

The prepared acid should be characterized to confirm its identity and purity. Techniques such as titration can be used to determine the acid concentration.

General Protocol for Friedel-Crafts Alkylation of Aromatics with Olefins

This protocol provides a general framework for the alkylation of aromatic compounds like benzene or toluene with olefins. Researchers should optimize the conditions for their specific substrates.

Materials:

-

Aromatic substrate (e.g., benzene, toluene)

-

Olefin (e.g., ethylene, propylene, 1-octene)

-

Fluoroantimonic acid hexahydrate (as prepared above or commercially sourced)

-

Inert solvent (e.g., sulfuryl chloride fluoride, if required)

-

PFA or PTFE reaction vessel equipped with a magnetic stirrer, thermometer, and gas inlet/outlet.

Procedure:

-

Reaction Setup: In a dry PFA or PTFE reaction vessel under an inert atmosphere, add the aromatic substrate. If a solvent is used, add it at this stage.

-

Catalyst Addition: Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature). Slowly add the fluoroantimonic acid hexahydrate catalyst (typically 0.1-5 mol%).

-

Olefin Addition: Slowly bubble the gaseous olefin (e.g., ethylene, propylene) through the reaction mixture or add the liquid olefin dropwise. Maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

-

Work-up: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Table 2: Representative Conditions for Aromatic Alkylation

| Aromatic Substrate | Alkylating Agent | Temperature (°C) | Catalyst Loading (mol%) | Notes |

| Benzene | Ethylene | 0 - 25 | 1 - 5 | Yields ethylbenzene. Polyalkylation can be an issue. |

| Toluene | Propylene | -10 - 10 | 1 - 5 | Yields a mixture of cymene isomers. |

| Benzene | 1-Dodecene | 20 - 40 | 0.5 - 2 | Yields linear alkylbenzene (LAB). |

Note: These are generalized conditions and should be optimized for each specific reaction.

Figure 2: General workflow for Friedel-Crafts alkylation.

General Protocol for Alkylation of Isobutane with Butene

The alkylation of isobutane with butenes to produce high-octane gasoline components is a crucial industrial process.[5] While typically catalyzed by sulfuric acid or hydrofluoric acid, superacids like fluoroantimonic acid can also be employed.

Materials:

-

Isobutane

-

Butene isomer (e.g., 1-butene, 2-butene)

-

Fluoroantimonic acid hexahydrate

-

High-pressure PFA-lined autoclave equipped with a stirrer, pressure gauge, and temperature probe.

Procedure:

-

Reactor Charging: Charge the autoclave with liquefied isobutane and the fluoroantimonic acid hexahydrate catalyst.

-

Pressurization and Cooling: Pressurize the reactor with an inert gas and cool it to the desired reaction temperature (typically between -10 °C and 10 °C).

-

Butene Addition: Slowly feed the butene into the reactor while maintaining vigorous stirring to ensure good mixing of the hydrocarbon and acid phases.

-

Reaction Control: The reaction is highly exothermic. Maintain the temperature through efficient cooling.

-

Reaction Completion: After the desired reaction time, stop the butene feed.

-

Catalyst Separation: Allow the phases to separate. The lower acid phase can be recycled.

-

Product Work-up: The upper hydrocarbon phase is carefully neutralized, washed, and then fractionally distilled to isolate the alkylate product.

Conclusion and Future Outlook

Fluoroantimonic acid hexahydrate stands as a uniquely powerful catalyst for alkylation reactions. Its ability to generate carbocations from a wide range of precursors opens up synthetic pathways that are inaccessible with conventional acid catalysts. While its handling requires stringent safety protocols, the potential rewards in terms of reactivity and selectivity are substantial.

Future research in this area will likely focus on the development of supported or immobilized fluoroantimonic acid catalysts to enhance ease of handling, recovery, and recyclability. Furthermore, a more systematic exploration of the catalytic activity of the hexahydrate form in various alkylation reactions is warranted to fully elucidate its synthetic potential. As the demand for efficient and novel chemical transformations grows, the application of superacids like fluoroantimonic acid hexahydrate is poised to play an increasingly important role in both academic research and industrial processes.

References

-

Wikipedia. Fluoroantimonic acid. [Link]

-

Grokipedia. Fluoroantimonic acid. [Link]

-

PubChem. Fluoroantimonic acid hexahydrate. [Link]

-

National Center for Biotechnology Information. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. [Link]

-

American Elements. Fluoroantimonic Acid Hexahydrate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 3. Fluoroantimonic acid hexahydrate | F6H13O6Sb | CID 71311282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polymerization Initiation with Fluoroantimonic Acid Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the use of fluoroantimonic acid hexahydrate as a powerful initiator for cationic polymerization. This document is intended for experienced researchers in controlled laboratory settings. Fluoroantimonic acid is the strongest known superacid and demands rigorous safety protocols and handling expertise.[1][2][3][4][5]

Introduction: The Unparalleled Strength of Fluoroantimonic Acid in Catalysis

Fluoroantimonic acid (HSbF₆) is a superacid, a medium in which the chemical potential of the proton is higher than in pure sulfuric acid.[4] It is synthesized from a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1][3][6] Its immense acidity, potentially billions of times stronger than 100% sulfuric acid, allows it to protonate even exceptionally weak bases, including hydrocarbons.[4][7] This extraordinary proton-donating capability makes it a potent catalyst for a variety of chemical reactions, including isomerization, alkylation, and, most notably, cationic polymerization.[1][4][8][9]

In the context of polymer synthesis, the unrivaled strength of fluoroantimonic acid enables the initiation of polymerization for monomers that are otherwise unreactive or poorly reactive with conventional acid catalysts.[10] This allows for the production of polymers with highly regular and ordered molecular structures, leading to materials with superior mechanical strength, transparency, and chemical resistance.[10] These advanced polymers find applications in niche, high-value technological sectors such as aerospace, electronics, and next-generation medical devices.[10]

Mechanism of Cationic Polymerization Initiation

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator imparts a charge to a monomer, rendering it reactive.[11] This newly reactive monomer then continues to react with other monomers to form a polymer chain.[11] The process is highly sensitive to the solvent used, as the solvent's ability to form free ions will influence the reactivity of the propagating cationic chain.[11]

The initiation step involves the generation of a carbenium ion, which serves as the starting point for the polymer chain.[11] Fluoroantimonic acid's exceptional ability to protonate even weakly nucleophilic monomers makes it a highly efficient initiator.

The initiation process can be visualized as follows:

Figure 1: Cationic polymerization initiation and propagation.

This process allows for the creation of polymers from monomers like isobutylene, vinyl ethers, and styrene, which can form stable carbocations.[12][13] The resulting polymers, such as polyisobutylene and high molecular weight polybutene, are crucial in the production of elastomers and synthetic rubbers.[10]

Applications in Advanced Polymer Synthesis

The use of fluoroantimonic acid as a catalyst opens doors to the synthesis of specialized polymers with unique properties.[10]

| Polymer Type | Key Characteristics | Applications |

| High Molecular Weight Polyisobutylene | High elasticity, low gas permeability | Elastomers, synthetic rubbers, adhesives, sealants.[10] |

| Isotactic Polystyrene | High mechanical strength and transparency.[10] | Advanced composites, specialized packaging. |

| Specialty Fluorinated Polymers | High chemical resistance, thermal stability.[4] | High-performance coatings, electronic components.[4][10] |

| High-Performance Epoxy Resins | Dense and stable crosslinks, resistance to aggressive solvents.[10] | Aerospace components, industrial coatings.[10] |

Experimental Protocol: Cationic Polymerization of Isobutylene

This protocol is a representative example and should be adapted based on specific research goals and available equipment. Extreme caution and adherence to all safety protocols are mandatory.

Materials and Reagents

-

Initiator: Fluoroantimonic acid hexahydrate (HSbF₆·6H₂O)

-

Monomer: High-purity isobutylene, dried and distilled.

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂), freshly distilled.

-

Quenching Agent: Anhydrous methanol.

-

Precipitation Agent: Methanol.

-

Inert Gas: High-purity nitrogen or argon.

Equipment

-

Schlenk line or glovebox for inert atmosphere operations.

-

Jacketed glass reactor with overhead stirrer and temperature control.

-

Syringes and cannulas for liquid transfers under inert atmosphere.

-

Low-temperature bath (e.g., cryostat).

-

All glassware must be oven-dried and cooled under an inert atmosphere. Do not use glass with fluoroantimonic acid itself; use PTFE containers for handling the pure acid. [2][3]

Step-by-Step Procedure

Figure 2: Experimental workflow for cationic polymerization.

-

Reactor Setup and Inerting: Assemble the jacketed glass reactor under a flow of inert gas. Ensure all joints are properly sealed.

-

Solvent and Monomer Addition: Transfer the desired amount of anhydrous dichloromethane to the reactor via cannula. Cool the solvent to the target reaction temperature (e.g., -78 °C). Add the purified isobutylene to the cooled solvent.

-

Initiator Preparation and Addition: In a separate PTFE vial inside a glovebox, prepare a dilute solution of fluoroantimonic acid hexahydrate in anhydrous dichloromethane. The concentration will depend on the desired molecular weight of the polymer. Slowly add the initiator solution to the vigorously stirred monomer solution in the reactor via cannula.

-

Polymerization: Maintain the reaction at the target temperature. The polymerization is typically very fast. Monitor the reaction progress by observing the increase in viscosity.

-

Quenching: After the desired reaction time, terminate the polymerization by adding a small amount of anhydrous methanol to the reactor.

-

Polymer Isolation: Allow the reactor to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Drying and Characterization: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) for structural analysis.

Safety and Handling: A Non-Negotiable Priority

Fluoroantimonic acid is an extremely corrosive, toxic, and reactive substance that reacts violently with water.[6][10] All work must be conducted in a specialized laboratory equipped to handle such hazardous materials.

Personal Protective Equipment (PPE)

-

Body Protection: A full-body, chemical-resistant suit is mandatory. An acid-resistant apron made of natural rubber, neoprene, or Viton should be worn over the suit.[14]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[14]

-

Gloves: Use of multiple layers of gloves is recommended. A common combination is an inner pair of nitrile gloves with an outer pair of heavy-duty Viton, butyl, or neoprene gloves.[3][14] Always consult the manufacturer's glove selection guide.[14]

-

Respiratory Protection: Work must be performed in a certified fume hood. In certain situations, a full-face respirator with appropriate acid gas cartridges may be necessary.

Handling and Storage

-

Containment: Fluoroantimonic acid dissolves glass and most metals.[3] It must be stored and handled in containers made of PTFE (Teflon).[2][3][6]

-

Inert Atmosphere: Due to its reactivity with moisture, all handling should be performed under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[15]

Spill and Emergency Procedures

-

Spill Response: Have a spill kit specifically for hydrofluoric acid and superacids readily available. Neutralize spills with a suitable agent like calcium carbonate or sodium bicarbonate.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of cold running water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[16][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[17] Seek immediate medical attention from an ophthalmologist.[17]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Give two glasses of water to drink.[17] Seek immediate medical attention.[17]

-

Conclusion

Fluoroantimonic acid hexahydrate is a uniquely powerful tool for the synthesis of advanced polymers with tailored properties. Its extreme reactivity, while demanding the utmost respect and stringent safety protocols, enables the formation of materials that are unattainable with conventional methods. For research and development in pharmaceuticals and advanced materials, mastering the use of such superacid catalysts can provide a significant competitive advantage.

References

- Fluoroantimonic Acid and Its Role in Synthesizing Complex Molecules - Patsnap Eureka. (2025, June 23).

- Fluoroantimonic Acid in Chemical Synthesis: A Guide - Patsnap Eureka. (2025, June 20).

- Fluoroantimonic Acid in the Progression of Catalytic Methods - Patsnap Eureka. (2025, June 23).

- Fluoroantimonic Acid: What It Is, How It Is Produced, and Its Role in the Synthesis of Plastic Polymers - rMix. (n.d.).

- Fluoroantimonic acid hexahydrate - AK Scientific, Inc. (n.d.).

- Safety Data Sheet: Fluoroantimonic Acid | PDF | Toxicity | Workplace - Scribd. (n.d.).

- What would happen if someone accidentally spilled fluorantimonic acid (the strongest superacid nowadays) onto his/her hand? - Quora. (2020, August 12).

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.).

- Cationic polymerization. (n.d.).

- Fluoroantimonic acid - Simple English Wikipedia, the free encyclopedia. (n.d.).

- Cationic frontal polymerization of epoxies and vinyl ethers with only iodonium salt. (n.d.).

- Advancing Synthesis Methods with Fluoroantimonic Acid - Patsnap Eureka. (2025, June 20).

- How to Innovate Chemical Reactions with Fluoroantimonic Acid? - Patsnap Eureka. (2025, June 20).

- Fluoroantimonic acid - Wikipedia. (n.d.).

- Superacids and Their Derivatives. VII. Cationic Polymerization of Tetrahydrofuran Initiated with Ethyl and Methyl Fluorosulfonates. Kinetic and Mechanistic Studies by Means of 19F and 1H Nuclear Magnetic Resonance Spectroscopy | Macromolecules - ACS Publications. (n.d.).

- Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - PMC - PubMed Central. (2021, September 17).

- 2.4: Cationic Polymerization - Chemistry LibreTexts. (2021, September 12).

- What are the practical uses of fluoroantimonic acid, at least at labs? - Quora. (2017, May 22).

- Emerging Reaction Paradigms with Fluoroantimonic Acid - Patsnap Eureka. (2025, June 20).

- Future Trends of Fluoroantimonic Acid in Catalysis - Patsnap Eureka. (2025, June 20).

- Cationic polymerization - Wikipedia. (n.d.).

- Polymer based dual drug delivery system for targeted treatment of fluoroquinolone resistant Staphylococcus aureus mediated infections - PMC - PubMed Central. (n.d.).